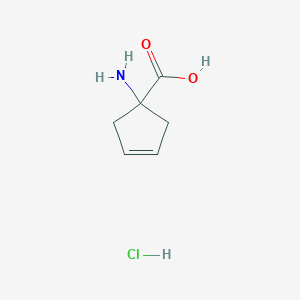

1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride is a compound with the formula C6H11NO2. It is also known by other names such as Cycloleucine, ACPC, Cycloleucin, and NSC 1026 . The molecular weight of this compound is 129.1570 .

Molecular Structure Analysis

The molecular structure of 1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride consists of a cyclopentane ring with an amino group and a carboxylic acid group attached . The IUPAC Standard InChIKey for this compound is NILQLFBWTXNUOE-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Structural Analogs

- Synthesis of Structural Analogs : 1-Amino-3-cyclopentenecarboxylic acid hydrochloride has been used in the synthesis of structural analogs of natural amino acids, such as serine and threonine. It includes features present in antitumor agents like cycloleucine (Huddle & Skinner, 1971).

Neurobiological Research

- Neuronal Excitation Study : Studies have shown that 1-amino-1,3-cyclopentanedicarboxylic acid, a related compound, can depolarize mammalian neurons, mimicking the actions of N-methyl-D-aspartic acid. This is significant for understanding excitatory neurotransmission in the brain (Curry et al., 1988).

Drug Delivery and Molecular Recognition

- Facilitating Drug Delivery : A variant of this compound, mono-6-amino-6-deoxy-cyclodextrin hydrochloride, has been synthesized for use in drug delivery, molecular recognition, and chiral separation. This highlights its utility in enhancing the effectiveness of pharmaceutical formulations (Tang & Ng, 2008).

Boron Neutron Capture Therapy

- Potential in Cancer Therapy : Research into boronated unnatural cyclic amino acids, which includes derivatives of 1-amino-3-cyclopentenecarboxylic acid, has shown potential for use in neutron capture therapy for cancer treatment. These compounds have been modeled for high uptake in tumors, indicating their potential effectiveness in targeted cancer therapies (Kabalka, Wu & Yao, 2008).

Enantioselective Synthesis

- Enantioselective Synthesis : The enantioselective synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, has been achieved, demonstrating the compound's versatility in producing stereochemically complex structures (Battistini et al., 2004).

Propriétés

IUPAC Name |

1-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-2H,3-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMUACFKZYTOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-cyclopentenecarboxylic Acid Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)

![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)

![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)

![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)

![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)